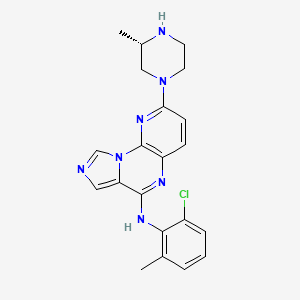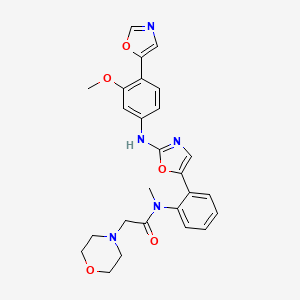
Clorhidrato de AMTB
Descripción general
Descripción
AMTB is a novel TRPM8 channel blocker and is effective for pain and urinary diseases. For rats, AMTB (10 mg/kg) significantly attenuated reflex responses to noxious urinary bladder distension (UBD) to 5.42 and 56.51% of the maximal visceromotor reflex (VMR) response and pressor response, respectively. The ID50 value on VMR response was 2.42 +/- 0.46 mg/kg. AMTB can act on the bladder afferent pathway to attenuate the bladder micturition reflex and nociceptive reflex responses in the rat.
Aplicaciones Científicas De Investigación
Investigación neurológica
El clorhidrato de AMTB es un bloqueador selectivo del canal TRPM8, que está implicado en varios procesos neurológicos. Se ha utilizado para estudiar el papel de TRPM8 en afecciones como la hipersensibilidad dentinaria y el dolor neuropático . Al inhibir los canales TRPM8, los investigadores pueden comprender cómo se transmiten las sensaciones de frío y dolor en las vías neuronales.
Estudios farmacológicos
En farmacología, el this compound sirve como una herramienta para evaluar la eficacia de los canales TRPM8 como objetivos terapéuticos. Se ha demostrado que suprime la proliferación de células de osteosarcoma y la metástasis al reprimir la vía de señalización TGFβ, lo que sugiere su potencial en la terapia contra el cáncer .
Toxicología
El papel del this compound en toxicología está relacionado con su capacidad para modular los canales TRPM8. Estos canales están involucrados en la respuesta celular a estímulos dañinos. Los estudios han utilizado el this compound para investigar los efectos citotóxicos de varios compuestos y los mecanismos celulares subyacentes a estos efectos .
Bioquímica
En el campo de la bioquímica, el this compound se utiliza para estudiar las vías bioquímicas que involucran los canales TRPM8. Su capacidad para inhibir estos canales permite la exploración de su papel en la señalización celular y el metabolismo .
Biología molecular
El this compound se emplea en biología molecular para diseccionar los mecanismos moleculares por los cuales los canales TRPM8 afectan la función celular. Ayuda a comprender los cambios en la expresión genética tras la inhibición de TRPM8 y el impacto posterior en los procesos celulares .
Investigación clínica
En la investigación clínica, se está explorando el this compound por su potencial terapéutico. Su aplicación en ensayos clínicos tiene como objetivo establecer su eficacia y perfil de seguridad en el tratamiento de afecciones asociadas con la actividad del canal TRPM8, como ciertos tipos de cáncer .
Desarrollo de fármacos
La inhibición selectiva de los canales TRPM8 por parte del this compound lo convierte en un candidato para el desarrollo de fármacos, particularmente en el diseño de fármacos destinados a dirigirse a canales iónicos específicos. Sus efectos sobre TRPM8 se pueden estudiar para desarrollar nuevos tratamientos para trastornos de la vejiga y síndromes de dolor .
Mecanismo De Acción
Target of Action
AMTB hydrochloride is a selective antagonist of the Transient Receptor Potential Melastatin-subfamily member 8 (TRPM8) . TRPM8 is a cation channel that is overexpressed in a wide range of cancers and is implicated in tumorigenesis and tumor progression .
Mode of Action
AMTB hydrochloride specifically antagonizes TRPM8 . This means it binds to the TRPM8 receptor and inhibits its activity. The inhibition of TRPM8 by AMTB hydrochloride leads to a series of cellular changes, including the suppression of cell proliferation and metastasis, and the induction of cellular apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by AMTB hydrochloride is the Transforming Growth Factor β (TGFβ) signaling pathway . AMTB hydrochloride suppresses this pathway, which is involved in a variety of cellular functions including cell growth, cell differentiation, apoptosis, and cellular homeostasis .
Pharmacokinetics
It’s known that the compound is soluble in water and dmso, which may influence its bioavailability .
Result of Action
The action of AMTB hydrochloride results in the suppression of osteosarcoma cell proliferation and metastasis, and the induction of cellular apoptosis . It also increases the sensitivity of tumor cells to cisplatin, a cytotoxic chemotherapeutic regimen used in treating osteosarcoma .
Action Environment
The action of AMTB hydrochloride can be influenced by the lipid environment. For instance, the presence of 1-palmitoyl-2-oleoyl phosphatidylglycerol (POPG) has been shown to be an important cofactor for the activity of AmtB, a homolog of TRPM8 . In the absence of POPG, AmtB cannot complete the full translocation cycle . This suggests that the lipid environment could similarly influence the action, efficacy, and stability of AMTB hydrochloride, but more research is needed to confirm this.
Análisis Bioquímico
Biochemical Properties
AMTB hydrochloride plays a crucial role in biochemical reactions by selectively inhibiting the TRPM8 channel. This channel is a calcium-permeable, non-selective cation channel activated by cold temperatures and chemical agonists like menthol and icilin . AMTB hydrochloride inhibits icilin-induced TRPM8 channel activation with a pIC50 of 6.23 . Additionally, AMTB hydrochloride also inhibits voltage-gated sodium channels (NaV), although it shows very little affinity for TRPV1 and TRPV4 channels .
Cellular Effects
AMTB hydrochloride has been shown to influence various cellular processes. In osteosarcoma cells, AMTB hydrochloride suppresses cell proliferation, metastasis, and induces apoptosis . It also increases the sensitivity of tumor cells to cisplatin, a chemotherapeutic agent . In human monocytes, inhibition of TRPM8 by AMTB hydrochloride enhances survival and promotes LPS-driven TNFα production . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, AMTB hydrochloride exerts its effects by binding to the TRPM8 channel and inhibiting its activation. This inhibition is achieved by blocking the binding of agonists like icilin to the channel . Additionally, AMTB hydrochloride has been shown to suppress the Transforming Growth Factor (TGF) β signaling pathway in osteosarcoma cells, which is implicated in tumorigenesis and tumor progression . This dual mechanism of action underscores the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AMTB hydrochloride have been observed to change over time. The compound is stable when stored at -20°C for up to three years in powder form and up to one year in solution at -80°C . In in vivo studies, AMTB hydrochloride has been shown to decrease the frequency of volume-induced bladder contractions in anesthetized rats without reducing the amplitude of contraction . These findings suggest that the compound maintains its efficacy over extended periods.
Dosage Effects in Animal Models
The effects of AMTB hydrochloride vary with different dosages in animal models. In rats, a dosage of 3 mg/kg administered intravenously has been shown to decrease the frequency of bladder contractions Higher dosages may lead to toxic or adverse effects, although specific threshold effects and toxicity data are limited
Metabolic Pathways
AMTB hydrochloride is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound inhibits voltage-gated sodium channels (NaV) and their isoforms, which play a role in cellular excitability and signal transduction . Additionally, AMTB hydrochloride’s inhibition of the TRPM8 channel affects calcium influx and downstream signaling pathways, impacting cellular metabolism and function .
Transport and Distribution
Within cells and tissues, AMTB hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. The compound is soluble in water and DMSO, allowing for efficient cellular uptake . Its distribution within tissues is influenced by its interactions with the TRPM8 channel, which is expressed in temperature-sensing neurons and other cell types .
Subcellular Localization
AMTB hydrochloride’s subcellular localization is primarily associated with the TRPM8 channel, which is found in the plasma membrane of temperature-sensing neurons . The compound’s activity is influenced by its ability to inhibit TRPM8 channel activation, which affects calcium influx and downstream signaling pathways. This localization is critical for its function as a selective TRPM8 antagonist.
Propiedades
IUPAC Name |
N-(3-aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(thiophen-2-ylmethyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S.ClH/c1-18-7-4-8-19(15-18)17-27-22-11-3-2-10-21(22)23(26)25(13-6-12-24)16-20-9-5-14-28-20;/h2-5,7-11,14-15H,6,12-13,16-17,24H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXGBANGPYONOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC=C2C(=O)N(CCCN)CC3=CC=CS3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B1667183.png)

![4-[4-[2-[2-[bis(4-chlorophenyl)methoxy]ethylsulfonyl]ethoxy]phenyl]-1,1,1-trifluorobutan-2-one](/img/structure/B1667186.png)



![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1667194.png)

![2-((2'-(5-Ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1'-biphenyl]-3-yl)oxy)acetic acid](/img/structure/B1667199.png)


![N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine](/img/structure/B1667202.png)

